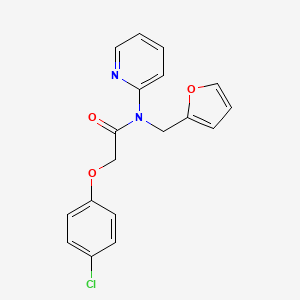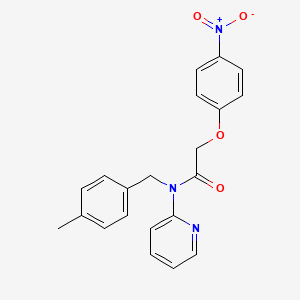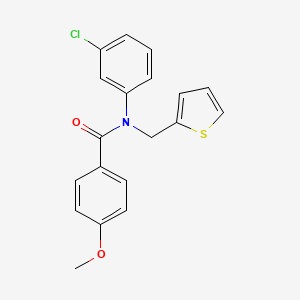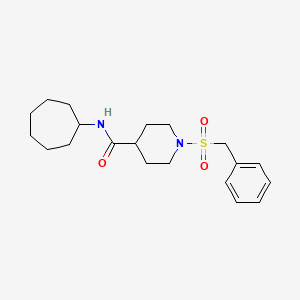![molecular formula C21H23N3O4 B11348387 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11348387.png)
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imatinib , is a significant therapeutic agent used primarily to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Let’s explore its properties and applications.
Preparation Methods
Imatinib can be synthesized through various routes. One common method involves the reaction of 4-methoxyphenethylamine with 4-(2-methylpropoxy)benzoyl chloride, followed by cyclization with thionyl chloride to form the 1,2,5-oxadiazole ring. The final step includes amidation of the resulting intermediate with 4-(4-methoxy-3-methylphenyl)amine. Industrial production methods typically optimize these steps for efficiency and yield.
Chemical Reactions Analysis
Imatinib undergoes several reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Imatinib can be oxidized to form its N-oxide derivative.
Reduction: Reduction of the imatinib amide group yields the corresponding amine.
Substitution: Imatinib reacts with various nucleophiles (e.g., amines, thiols) to form derivatives.
Common reagents include thionyl chloride, reducing agents (such as lithium aluminum hydride), and nucleophiles. Major products include N-oxide and amine derivatives.
Scientific Research Applications
Imatinib’s impact extends beyond leukemia treatment:
Cancer Therapy: Imatinib inhibits tyrosine kinases, disrupting cancer cell signaling pathways.
Inflammatory Disorders: It shows promise in treating inflammatory conditions.
Neurological Disorders: Research explores its potential for neurodegenerative diseases.
Cardiovascular Health: Imatinib may influence vascular remodeling.
Mechanism of Action
Imatinib selectively targets tyrosine kinases, including BCR-ABL (associated with CML) and c-KIT (involved in GISTs). By binding to their ATP-binding sites, it inhibits kinase activity, disrupting cell proliferation and survival pathways.
Comparison with Similar Compounds
Imatinib’s uniqueness lies in its specific kinase inhibition profile. Other similar compounds include dasatinib, nilotinib, and ponatinib, each with distinct target selectivity.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)12-27-17-8-5-15(6-9-17)21(25)22-20-19(23-28-24-20)16-7-10-18(26-4)14(3)11-16/h5-11,13H,12H2,1-4H3,(H,22,24,25) |
InChI Key |
IDDIDZIEXYKIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11348311.png)
![N-(3-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348314.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11348319.png)

![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11348329.png)
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide](/img/structure/B11348330.png)
![2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11348336.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11348347.png)
![5,6-dimethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11348353.png)
![2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11348354.png)


![(5Z)-1-(3-chlorophenyl)-5-{5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11348385.png)
